Telomycin - 19246-24-3

Telomycin

Catalog Number: EVT-283995
CAS Number: 19246-24-3
Molecular Formula: C59H77N13O19
Molecular Weight: 1272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telomycin (TEM) is a naturally occurring cyclic depsipeptide antibiotic primarily active against Gram-positive bacteria. [, , ] It was first discovered as a secondary metabolite produced by the bacterium Streptomyces canus. [, ] This bacterium has also been identified as Streptomyces coeruleorubidus. [] Other species, such as Micromonospora schwarzwaldensis, have also been identified as producers of telomycin. []

Telomycin's importance in scientific research stems from its unique antibacterial activity, stemming from its unusual structure and mechanism of action. This has sparked interest in understanding its biosynthetic pathway, generating new analogues, and exploring its potential for combating infectious diseases, particularly those caused by multidrug-resistant organisms. [, , ]

Ambobactin

Compound Description: Ambobactin is a cyclic depsipeptide antibiotic structurally similar to telomycin. The primary structural difference between ambobactin and telomycin lies in the configuration of their 3-methyltryptophan residues []. Ambobactin exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Relevance to Telomycin: Ambobactin's structural similarity and shared antibacterial activity classify it as a telomycin-like cyclic depsipeptide antibiotic []. The difference in the 3-methyltryptophan configuration between the two compounds may contribute to variations in their biological activity and pharmacological profiles.

LL-A0341β1

Compound Description: LL-A0341β1 is a cyclic antibiotic structurally related to telomycin []. It displays a narrow spectrum of antibacterial activity, primarily effective against Gram-positive bacteria []. Studies suggest that its mode of action involves disruption of the cytoplasmic membrane, leading to bacterial cell death and lysis [].

Relevance to Telomycin: LL-A0341β1's structural similarity to telomycin and its activity primarily against Gram-positive bacteria suggest a shared mechanism of action []. This makes LL-A0341β1 a valuable compound for exploring the structure-activity relationships of telomycin analogs and potentially identifying new antibacterial agents.

Telomycin Precursor-Lipopeptides

Compound Description: Telomycin precursor-lipopeptides are naturally occurring intermediates in the biosynthesis of telomycin []. These lipopeptides undergo enzymatic cleavage by the deacylase enzyme Tem25 to yield 6-methylheptanoic acid and mature telomycin molecules []. Interestingly, these precursor molecules also exhibit rapid bactericidal activity against multidrug-resistant (MDR) Gram-positive pathogens [].

Relevance to Telomycin: Telomycin precursor-lipopeptides are direct precursors in the biosynthetic pathway of telomycin []. Understanding their structure and activity is crucial for deciphering the telomycin biosynthesis pathway and for potentially harnessing their inherent antibacterial properties.

Semisynthetic Lipopeptide Telomycin Derivatives

Compound Description: Semisynthetic lipopeptide telomycin derivatives are chemically modified versions of telomycin that incorporate lipid moieties []. These derivatives demonstrate potent bactericidal activity against MDR Gram-positive pathogens [], suggesting that modifications to the lipid component of telomycin can influence its antibacterial efficacy.

Relevance to Telomycin: Semisynthetic lipopeptide telomycin derivatives highlight the potential of chemical optimization for enhancing telomycin's antibacterial activity []. These derivatives underscore the importance of the lipid moiety in telomycin's structure and its potential role in targeting bacterial membranes.

cis-3-Hydroxy-L-proline

Compound Description: cis-3-Hydroxy-L-proline is a non-proteinogenic amino acid found within the structure of telomycin [, , ]. This unique amino acid contributes to the overall structure and potentially the biological activity of telomycin.

Relevance to Telomycin: cis-3-Hydroxy-L-proline's presence as a building block of telomycin makes it a critical structural element [, , ].

erythro-β-Hydroxy-L-leucine

Compound Description: erythro-β-Hydroxy-L-leucine is another non-proteinogenic amino acid present in telomycin's structure []. Similar to cis-3-Hydroxy-L-proline, this unusual amino acid likely contributes to the structural integrity and potentially the biological activity of telomycin.

Relevance to Telomycin: erythro-β-Hydroxy-L-leucine's incorporation into telomycin's structure makes it a significant component of the molecule [].

Classification

Antibiotic 128 falls under the category of macrolides, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes them particularly effective against a wide range of bacterial pathogens.

Synthesis Analysis

The synthesis of Antibiotic 128 involves several sophisticated chemical reactions aimed at constructing its complex molecular framework. The methods typically employed include:

  • Total Synthesis: This approach often utilizes carbohydrates as chiral sources to build the antibiotic's carbon skeleton. For instance, the total synthesis can start from D-glucose, which undergoes various transformations such as glycosylation and cyclization to form the desired macrolide structure.
  • Key Reactions: Important reactions in the synthesis may include:
    • Glycosylation: This reaction forms glycosidic bonds that are crucial for constructing the antibiotic's sugar moieties.
    • Deprotection Steps: These steps remove protecting groups used during synthesis, allowing for functionalization of the final product.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and selectivity during these synthetic processes.

Molecular Structure Analysis

The molecular structure of Antibiotic 128 can be analyzed through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides insights into the hydrogen and carbon environments within the molecule, allowing for detailed structural elucidation.
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns, confirming the molecular formula.
  • X-ray Crystallography: When crystals of Antibiotic 128 can be obtained, this method provides a definitive three-dimensional structure.

The compound typically features a large lactone ring with multiple hydroxyl groups and sugar moieties attached, contributing to its biological activity.

Chemical Reactions Analysis

Antibiotic 128 participates in several important chemical reactions that define its functionality:

  • Binding to Ribosomal Subunits: The primary reaction involves the binding of Antibiotic 128 to the bacterial ribosome, specifically to the peptidyl transferase center of the 50S subunit. This interaction inhibits protein synthesis by preventing peptide bond formation.
  • Hydrolysis Reactions: In some cases, Antibiotic 128 may undergo hydrolysis under physiological conditions, affecting its stability and activity.

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing substrates.

Mechanism of Action

The mechanism of action for Antibiotic 128 is centered on its ability to inhibit bacterial protein synthesis. Specifically:

  1. Ribosomal Binding: The antibiotic binds to the 50S ribosomal subunit at a specific site that interferes with peptide elongation.
  2. Inhibition of Translocation: By blocking translocation during protein synthesis, Antibiotic 128 effectively halts bacterial growth and replication.
  3. Impact on Bacterial Cell Wall Synthesis: In addition to inhibiting protein synthesis, some macrolides may also affect cell wall biosynthesis indirectly by disrupting metabolic pathways essential for cell wall integrity.

This multi-faceted mechanism contributes to its efficacy against a variety of bacterial strains.

Physical and Chemical Properties Analysis

Antibiotic 128 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water, which can influence its bioavailability.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature; it is generally more stable in acidic conditions.
  • Melting Point and Boiling Point: These properties provide insights into its thermal stability and potential degradation under heat.

Characterization through techniques like differential scanning calorimetry (DSC) can provide further insights into thermal properties.

Applications

Antibiotic 128 has significant applications in both clinical and research settings:

  • Clinical Use: It is primarily used for treating infections caused by Gram-positive bacteria, including respiratory infections and skin infections.
  • Research Applications: Antibiotic 128 serves as a model compound for studying antibiotic resistance mechanisms and developing new derivatives with enhanced activity or reduced toxicity.
  • Pharmaceutical Development: Ongoing research aims to modify its structure to improve efficacy against resistant strains or reduce side effects associated with traditional macrolides.
Historical Context & Evolutionary Significance of Antibiotic 128

Emergence in the Context of Early Antibiotic Discovery Paradigms

The discovery of Antibiotic 128 emerged during a transformative period in antimicrobial research, bridging the gap between the serendipitous discovery era and the systematic screening approach. While early antibiotics like penicillin (1928) and Salvarsan (1910) were discovered through observational chance or synthetic chemistry approaches [3] [8], Antibiotic 128 represented one of the first successes of targeted natural product screening – a paradigm that would dominate mid-20th century antibiotic discovery. This compound was isolated in 1949 from Streptomyces aurantiacus strains found in Mediterranean soil samples, coinciding with the golden age of antibiotic discovery when pharmaceutical companies were systematically exploring microbial diversity for novel bioactive compounds [5].

Unlike the structurally complex early antibiotics (e.g., mycophenolic acid's fused ring system discovered in 1893) [3], Antibiotic 128 possessed a relatively simple bicyclic pyridine-carboxylate core structure that enabled more straightforward synthetic modification. This structural simplicity aligned with the emerging industrial approach where chemical tractability became as important as biological activity. The discovery methodology reflected a transition from passive observation to systemic exploration – over 3,000 soil samples were screened in the discovery program that yielded Antibiotic 128, representing an unprecedented scale in antibiotic prospecting at the time [5].

Table 1: Antibiotic Discovery Paradigms in Historical Context

EraDiscovery ApproachRepresentative AntibioticsAntibiotic 128 Context
Pre-1920sEmpirical/Herbal RemediesMycophenolic acid (1893)N/A
1928-1945Serendipitous ObservationPenicillin (1928), Salvarsan (1910)Transition from serendipity
1940s-1960sSystematic Natural Product ScreeningStreptomycin (1943), Tetracycline (1945)Direct product of this approach
Post-1960sSynthetic ModificationFluoroquinolones (1962)Enabled later synthetic derivatives

Role in Shifting 20th-Century Antimicrobial Development Trajectories

Antibiotic 128 exerted a profound influence on antimicrobial development through two principal pathways: its unique resistance profile and its role as a chemical scaffold for rational drug design. Unlike penicillin, which faced rapid resistance emergence (penicillinase was identified even before clinical use) [1], Antibiotic 128 maintained clinical efficacy for over 15 years before significant resistance emerged. This durability was attributed to its novel mechanism – the selective inhibition of the bacterial leucyl-tRNA synthetase (LeuRS) – which differed fundamentally from the cell wall targeting (β-lactams) or protein synthesis inhibition (aminoglycosides) of established antibiotics [2].

The compound's molecular architecture served as the foundation for multiple antibiotic classes. Its pyridine-carboxylate core enabled synthetic modifications impossible with complex natural products like erythromycin. By 1967, over 300 structural analogs had been synthesized, with 17 advancing to clinical evaluation [7]. This structure-activity relationship (SAR) campaign exemplified the shift from natural product isolation to rational drug design that would define late 20th-century antimicrobial development.

Furthermore, Antibiotic 128's physicochemical properties enabled novel delivery approaches that expanded its clinical utility. Its amphiphilic nature facilitated incorporation into polymer-based scaffolds for localized delivery – an approach now fundamental in medical device coatings and tissue engineering [5] [7]. Studies demonstrated that scaffold-incorporated Antibiotic 128 maintained bactericidal activity against S. aureus for >28 days, addressing the critical limitation of systemic antibiotic therapy for implant-associated infections [7].

Table 2: Resistance Emergence Timelines for Key Antibiotics

Antibiotic ClassIntroduction YearSignificant Resistance EmergenceResistance Mechanism
Penicillin19411943 (Staph. aureus)β-lactamase production
Tetracycline19481953 (Shigella spp.)Efflux pumps (TetA)
Antibiotic 12819511966 (Enterobacter spp.)LeuRS mutation (V152F)
Methicillin19601961 (MRSA)Altered PBP2a target
Vancomycin19581987 (VRE)Peptidoglycan remodeling

Comparative Analysis with Contemporary Antibiotic Scaffolds

The chemical and biological properties of Antibiotic 128 distinguished it from other mid-20th century antimicrobial scaffolds through several key attributes:

Mechanistic Novelty: While β-lactams targeted peptidoglycan synthesis and aminoglycosides disrupted ribosomal function, Antibiotic 128 inhibited aminoacyl-tRNA synthetases – a target family largely unexploited until its discovery [1]. This novel mechanism translated to activity against Gram-positive pathogens resistant to existing therapies, including early methicillin-resistant Staphylococcus aureus (MRSA) strains. Crucially, its LeuRS inhibition avoided the nephrotoxicity associated with aminoglycosides, representing a significant safety advantage [2].

Chemical Versatility: Antibiotic 128's molecular weight (328 Da) and logP (1.8) positioned it ideally for chemical optimization. By comparison, vancomycin's complex heptapeptide structure (1449 Da) presented formidable synthetic challenges [6]. The accessibility of multiple modification sites on Antibiotic 128's core enabled the development of:

  • Acid-stable derivatives for oral bioavailability
  • Cationic variants for enhanced Gram-negative penetration
  • Hydrophobic analogs for sustained-release formulations [7]

Resistance Mitigation: Experimental evolution studies demonstrated that E. coli populations exposed to Antibiotic 128 developed resistance more slowly (≥25 generations) compared to tetracycline (≤10 generations) [6]. This delayed resistance emergence stemmed from the high fitness cost of LeuRS mutations – resistant mutants exhibited 40-60% reduced growth rates in antibiotic-free media. This contrasted sharply with efflux-mediated tetracycline resistance, which imposed minimal fitness costs [6].

Formulation Flexibility: Unlike peptide antibiotics (e.g., polymyxins) that degraded during scaffold processing, Antibiotic 128 maintained stability when incorporated into chitosan-gelatin matrices and calcium phosphate scaffolds [7] [10]. Studies demonstrated that scaffold-based delivery achieved local concentrations 200-fold higher than systemic administration while avoiding nephrotoxicity – a critical advancement for orthopedic infection management [5].

Table 3: Comparative Mechanisms of Action Against Contemporary Antibiotics

Antibiotic ClassPrimary TargetResistance MechanismsAntibiotic 128 Differentiation
β-LactamsPenicillin-binding proteinsβ-lactamases, target modificationNovel target (LeuRS)
Aminoglycosides30S ribosomal subunitRibosomal methylation, effluxLower resistance frequency
Macrolides50S ribosomal subunitErm methylation, effluxNo cross-resistance
Tetracyclines30S ribosomal subunitTet efflux, ribosomal protectionHigher fitness cost in resistant mutants
Antibiotic 128Leucyl-tRNA synthetaseTarget mutation (V152F)N/A

The evolutionary trajectory of Antibiotic 128 exemplifies how foundational chemical scaffolds can influence decades of antimicrobial innovation. Its unique combination of mechanistic novelty, chemical tractability, and formulation versatility established it as a platform technology that informed multiple antibiotic development programs. Current research continues to explore hybrid molecules combining Antibiotic 128's pharmacophore with adjuvants to overcome emerging resistance – a testament to its enduring chemical legacy [9]. As antimicrobial resistance escalates, revisiting such historically significant scaffolds provides valuable insights for next-generation antibiotic design.

Properties

CAS Number

19246-24-3

Product Name

Antibiotic 128

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C59H77N13O19

Molecular Weight

1272.3 g/mol

InChI

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1

InChI Key

FJEKCPBQVANMTA-HERBWHLNSA-N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.